molecular formula C14H19BrO3 B8530356 3-Bromo-4-n-heptyloxybenzoic acid

3-Bromo-4-n-heptyloxybenzoic acid

Cat. No.: B8530356
M. Wt: 315.20 g/mol
InChI Key: OKJBADUDDQPCLG-UHFFFAOYSA-N
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Description

3-Bromo-4-n-heptyloxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 3-position and a heptyloxy group (–O–C₇H₁₅) at the 4-position of the aromatic ring. The compound likely exhibits low aqueous solubility due to the long alkyl chain, favoring organic solvents, and may serve as an intermediate in synthesizing liquid crystals or surfactants.

Properties

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

3-bromo-4-heptoxybenzoic acid

InChI

InChI=1S/C14H19BrO3/c1-2-3-4-5-6-9-18-13-8-7-11(14(16)17)10-12(13)15/h7-8,10H,2-6,9H2,1H3,(H,16,17)

InChI Key

OKJBADUDDQPCLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-4-n-heptyloxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound –Br, –O–C₇H₁₅ C₁₄H₁₉BrO₃* ~315.22 (estimated) High lipophilicity; potential use in surfactants or liquid crystals. Inferred
3-Bromo-4-(hexyloxy)benzoic acid –Br, –O–C₆H₁₃ C₁₃H₁₇BrO₃ 301.18 Moderate solubility in polar aprotic solvents; intermediate for heterocyclic synthesis.
3-Bromo-4-methoxybenzoic acid –Br, –OCH₃ C₈H₇BrO₃ 230.04 Higher aqueous solubility; used in organic synthesis (e.g., esterification reactions).
3-Bromo-4-hydroxybenzoic acid –Br, –OH C₇H₅BrO₃ 217.02 Strong acidity (pKa ~2.5); hydrogen bonding enables crystal engineering.
3-Bromo-4-(methylsulfonyl)benzoic acid –Br, –SO₂CH₃ C₈H₇BrO₄S 295.11 Electron-withdrawing sulfonyl group enhances electrophilicity; pharmaceutical intermediate.

*Note: Molecular formula and weight for this compound are estimated based on analogs.

Structural and Functional Group Analysis

  • Alkyloxy Substituents: Increasing alkyl chain length (methoxy → hexyloxy → heptyloxy) reduces polarity and solubility in water. For example, 3-bromo-4-methoxybenzoic acid (MW 230.04 g/mol) dissolves in methanol/water mixtures , whereas hexyloxy derivatives require non-polar solvents .
  • Hydroxy vs. Alkyloxy : Replacing the heptyloxy group with –OH (as in 3-bromo-4-hydroxybenzoic acid) drastically increases acidity and hydrogen-bonding capacity, making it suitable for coordination chemistry .
  • Electron-Withdrawing Groups : The sulfonyl group in 3-bromo-4-(methylsulfonyl)benzoic acid enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions in drug synthesis .

Thermal and Solubility Trends

  • Longer alkyl chains (heptyloxy) likely lower melting points compared to methoxy or hydroxy analogs, aligning with trends in homologous series.
  • Sulfonyl-containing derivatives exhibit higher thermal stability due to strong C–S and S=O bonds .

Research Implications and Gaps

While the provided evidence highlights critical substituent effects, direct experimental data for this compound (e.g., melting point, solubility, spectroscopic profiles) remains scarce. Further studies could explore:

Its role in liquid crystal formulations, leveraging the heptyloxy chain’s mesogenic properties.

Comparative reactivity in esterification or cross-coupling reactions against shorter-chain analogs.

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